5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one
Description
5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one is a heterocyclic compound combining a pyran-2-one core with a benzo[d]thiazole-substituted azetidine moiety. The compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known biological relevance of benzothiazoles and pyranones .
Properties
IUPAC Name |
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14-6-5-10(9-21-14)15(20)18-7-11(8-18)22-16-17-12-3-1-2-4-13(12)23-16/h1-6,9,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWIDNKHSGYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC(=O)C=C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of their targets, leading to downstream effects that contribute to their anti-tubercular activity.
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may induce changes at the molecular and cellular levels that inhibit the growth or survival of M. tuberculosis.
Biological Activity
5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a benzothiazole moiety with an azetidine ring and a pyran-2-one structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.36 g/mol. The structural components include:
- Benzothiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Azetidine Ring : Contributes to the compound's reactivity and biological interactions.
- Pyran-2-one Structure : Enhances stability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazole, including this compound, possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Recent research has highlighted the potential of this compound as an anticancer agent. Molecular docking studies suggest that it can effectively bind to key targets involved in cancer progression, such as the Human Epidermal growth factor receptor (HER). For instance, docking simulations showed strong binding affinities, indicating its potential as a therapeutic candidate for cancer treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Interference with DNA Replication : Molecular docking studies indicate potential interactions with DNA, disrupting replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the benzothiazole and azetidine structures significantly influence biological activity. For example, modifications to functional groups can enhance binding affinity and selectivity towards specific biological targets.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Efficacy Study : A study evaluated various derivatives against common pathogens, revealing that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
- Cancer Therapeutics Research : In vitro studies demonstrated that certain derivatives could reduce cell viability in breast cancer cell lines by over 50% at micromolar concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize its properties, this compound can be compared to structurally related derivatives:
Computational and Physicochemical Insights
Electronic Properties: The benzo[d]thiazole moiety in the target compound likely enhances electron-withdrawing effects compared to benzoimidazole derivatives, influencing binding to biological targets .
Synthetic Accessibility: The azetidine ring introduces synthetic challenges due to ring strain, contrasting with the more stable pyrrolidinone or pyrazole systems . Methods from (e.g., 1,4-dioxane-mediated coupling) might apply but require optimization for azetidine stability .
Biological Performance: Compared to the benzoimidazole-pyrrolidinone derivatives in , the target compound’s benzothiazole group may improve antifungal activity due to sulfur’s electronegativity . However, the absence of naphthalene substituents (as in ) could reduce hydrophobic interactions with target enzymes.
Limitations of Current Data
- No experimental bioactivity or pharmacokinetic data for the target compound are provided in the sources.
Q & A
Basic: What are the key synthetic strategies for preparing 5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one?
Answer:
The synthesis typically involves multi-step coupling and cyclization reactions. A common approach includes:
- Step 1 : Functionalization of benzo[d]thiazole (e.g., introducing hydroxyl or alkoxy groups via nucleophilic substitution) .
- Step 2 : Azetidine ring formation via cyclization of bromoacetyl intermediates, as seen in analogous pyranone syntheses (e.g., refluxing bromoacetyl derivatives with amines in ethanol/glacial acetic acid) .
- Step 3 : Carbonyl coupling using activating agents like POCl₃ or DCC to link the azetidine and pyranone moieties .
Key challenges include controlling regioselectivity in heterocyclic coupling and minimizing side reactions during cyclization.
Basic: How is structural characterization performed for this compound?
Answer:
Standard characterization methods include:
- NMR : ¹H/¹³C NMR to confirm the azetidine’s quaternary carbon and pyranone’s lactone carbonyl (δ ~160–170 ppm). Overlapping signals from benzo[d]thiazole require 2D NMR (COSY, HSQC) for resolution .
- IR : Peaks at ~1720–1740 cm⁻¹ (C=O stretch of pyranone and azetidine carbonyl) and ~1250 cm⁻¹ (C-O-C stretch of the ether linkage) .
- HRMS : To verify molecular ion peaks and fragmentation patterns, ensuring no residual impurities from incomplete coupling .
Basic: What are the common biological targets for benzo[d]thiazole-containing compounds?
Answer:
Benzo[d]thiazoles are studied for:
- Kinase inhibition : Targeting ATP-binding pockets due to planar aromatic systems .
- Antimicrobial activity : Disrupting bacterial cell membranes via thiazole’s sulfur atom .
- Anticancer activity : Inducing apoptosis via ROS generation or tubulin polymerization inhibition .
Note: Specific targets for this compound require empirical validation due to the azetidine-pyranone scaffold’s steric effects.
Advanced: How to resolve contradictions in spectral data for azetidine-containing heterocycles?
Answer:
Discrepancies often arise from:
- Tautomerism : Pyranone lactone vs. open-chain forms (use variable-temperature NMR to confirm equilibrium) .
- Rotamers : Restricted rotation in azetidine rings (observe splitting in ¹H NMR or use NOESY to confirm spatial proximity) .
- Impurity profiling : HPLC-MS to detect by-products (e.g., incomplete coupling intermediates) and optimize reaction conditions .
Advanced: What computational methods predict the binding affinity of this compound with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). Focus on hydrogen bonding with azetidine’s carbonyl and π-π stacking with benzo[d]thiazole .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET prediction : SwissADME or pkCSM to evaluate solubility (LogP <5) and CYP450 inhibition risks .
Advanced: How to optimize reaction yields in azetidine-pyranone coupling?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may increase side reactions. Ethanol/acetic acid mixtures balance reactivity and purity .
- Catalyst screening : Use DMAP or HOBt to enhance acyl transfer efficiency .
- Temperature control : Reflux at 65–80°C for cyclization, followed by gradual cooling to crystallize the product (yields >75% achievable) .
Basic: What are the stability concerns for pyranone derivatives under storage?
Answer:
- Hydrolysis : The lactone ring in pyranone is prone to hydrolysis in aqueous media (store at <0°C in anhydrous DMSO or EtOAc) .
- Light sensitivity : Benzo[d]thiazole’s conjugated system requires amber vials to prevent photodegradation .
- Oxygen exposure : Use argon/vacuum sealing to prevent oxidation of the azetidine’s tertiary amine .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Scaffold modifications : Compare bioactivity of analogs with substituted azetidines (e.g., methyl vs. phenyl groups) or altered pyranone substituents .
- Pharmacophore mapping : Identify critical moieties (e.g., benzo[d]thiazole’s sulfur, pyranone’s carbonyl) using QSAR models .
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and selectivity (kinase profiling) to refine SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
